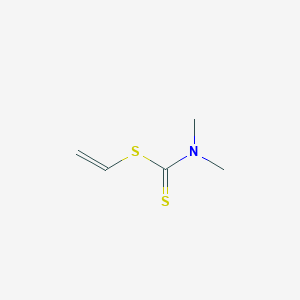
Ethenyl dimethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl dimethylcarbamodithioate, also known as vinyl-N,N-dimethyl-dithiocarbamate, is an organic compound with the molecular formula C5H9NS2. This compound is characterized by the presence of a vinyl group attached to a dimethylcarbamodithioate moiety. It is used in various chemical processes and has applications in different fields, including agriculture and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl dimethylcarbamodithioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with carbon disulfide to form dimethylcarbamodithioic acid, which is then reacted with acetylene to produce this compound. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the formation of the intermediate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Ethenyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pesticides and fungicides, as well as in the formulation of rubber chemicals
Mecanismo De Acción
The mechanism of action of ethenyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the accumulation of toxic intermediates, which can be lethal to microorganisms and pests .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl dimethylcarbamodithioate: Similar in structure but with an ethyl group instead of a vinyl group.
Phenyl dimethylcarbamodithioate: Contains a phenyl group in place of the vinyl group.
Methyl dimethylcarbamodithioate: Features a methyl group instead of a vinyl group
Uniqueness
Ethenyl dimethylcarbamodithioate is unique due to its vinyl group, which imparts distinct reactivity and properties compared to its analogs. This vinyl group allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .
Propiedades
Número CAS |
15351-43-6 |
|---|---|
Fórmula molecular |
C5H9NS2 |
Peso molecular |
147.3 g/mol |
Nombre IUPAC |
ethenyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C5H9NS2/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
Clave InChI |
HKVPVFUKBRCHMF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



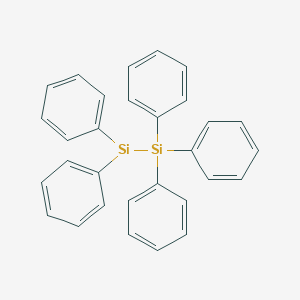
![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)
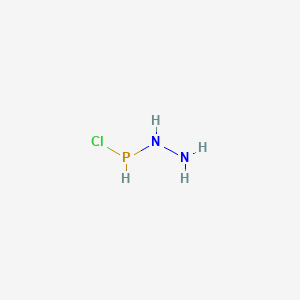
![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)

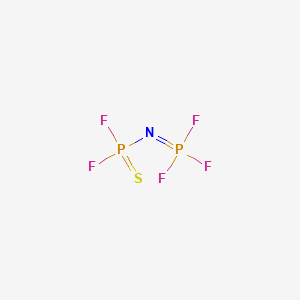
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
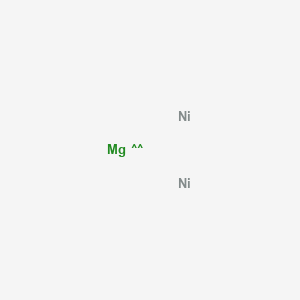
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)

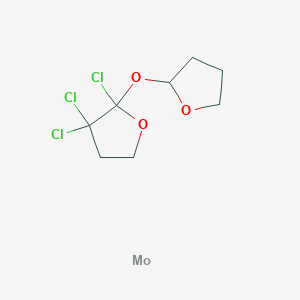
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
